molecular formula C14H15FN4O2S2 B2672087 N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide CAS No. 392297-35-7

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Cat. No.: B2672087
CAS No.: 392297-35-7
M. Wt: 354.42
InChI Key: YCQCZFVUHZCSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a useful research compound. Its molecular formula is C14H15FN4O2S2 and its molecular weight is 354.42. The purity is usually 95%.
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Biological Activity

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20H19FN4O5S2
  • Molecular Weight : 478.51 g/mol
  • IUPAC Name : N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

Its structure incorporates a thiadiazole ring, which is known for conferring various pharmacological activities. The presence of the fluorophenyl group enhances lipophilicity, potentially impacting its absorption and distribution in biological systems.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Specific studies have shown:

  • Cell Line Efficacy : The compound has been tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation. For instance, it showed IC50 values in the micromolar range against human cancer cell lines derived from the nervous system and other origins .
Cell Line IC50 (µM) Notes
A549 (Lung)22.8Effective against lung cancer cells .
MCF-7 (Breast)27.3Exhibits selective toxicity towards cancer cells .
TE671 (Brain)26Targeted for nervous system cancers.

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown potential neuroprotective effects. Studies have indicated that it may protect neuronal cells from excitotoxicity and oxidative stress:

  • Mechanism of Action : The compound appears to mitigate damage caused by neurotoxic agents such as glutamate and cisplatin in neuronal cultures. It has been observed to enhance cell viability under stress conditions like serum deprivation .

Case Studies and Research Findings

  • Neuroprotective Activity Study : A study evaluated the neuroprotective effects of related thiadiazole derivatives on mouse neurons and rat astrocytes. Results indicated that these compounds could prevent apoptosis induced by neurotoxic agents, suggesting a mechanism that may involve anti-inflammatory pathways .
  • Anticancer Activity Assessment : In vitro assays demonstrated that this compound selectively inhibited the growth of cancer cells without adversely affecting normal cells, highlighting its potential as a safer therapeutic agent .

Properties

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2S2/c1-8(2)12(21)17-13-18-19-14(23-13)22-7-11(20)16-10-5-3-9(15)4-6-10/h3-6,8H,7H2,1-2H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQCZFVUHZCSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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